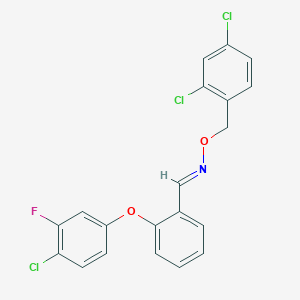

2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chloroperoxidase-catalyzed Oxidation

Chloroperoxidase enzymes have been studied for their ability to oxidize certain aromatic compounds, which could relate to the oxidative transformations of complex molecules such as "2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime". These enzymes exhibit a limited substrate specificity, preferring substrates without strong electron-withdrawing groups and showing sensitivity to substituent positioning. This suggests a potential application in selective oxidation reactions involving similar complex molecules (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Assembly of Highly Functionalized Molecules

Research into the assembly of highly functionalized molecules through base-catalyzed condensation reactions provides insight into synthetic strategies that could be applied to the formation of "this compound" and its derivatives. Such methodologies offer pathways to generate complex molecules with diverse functional groups, highlighting the compound's relevance in organic synthesis and drug design (Schevenels & Markó, 2012).

Catalytic Oxidation Processes

Studies on catalytic oxidation processes, including the use of copper and vanadium catalysts, underline the importance of "this compound" in the development of efficient catalysts for organic transformations. These processes involve the oxidation of various benzyl groups and phenolic compounds to their corresponding carbonyl compounds, showcasing the compound's potential application in environmental remediation and the synthesis of fine chemicals (Jiang et al., 2014).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of aromatic alcohols to aldehydes emphasizes the role of "this compound" in the development of photocatalysts for green chemistry applications. This includes the transformation of pollutants into less harmful substances under ambient conditions, pointing towards its potential use in environmental cleanup and sustainable chemistry practices (Higashimoto et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-1-[2-(4-chloro-3-fluorophenoxy)phenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3FNO2/c21-15-6-5-14(18(23)9-15)12-26-25-11-13-3-1-2-4-20(13)27-16-7-8-17(22)19(24)10-16/h1-11H,12H2/b25-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUTOZHRBZVBW-OPEKNORGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2767910.png)

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)

![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)